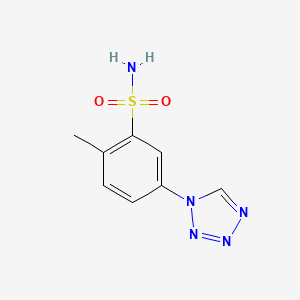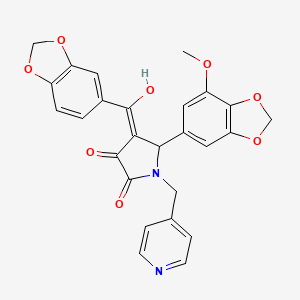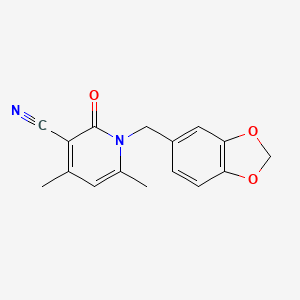![molecular formula C18H21NO4S B11061901 N-[3-(1,3-dioxan-2-yl)phenyl]-4-ethylbenzenesulfonamide](/img/structure/B11061901.png)
N-[3-(1,3-dioxan-2-yl)phenyl]-4-ethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-dioxan-2-yl)phenyl]-4-ethylbenzenesulfonamide is a chemical compound with the molecular formula C18H21NO4S and a molecular weight of 347.42864 g/mol . This compound features a 1,3-dioxane ring attached to a phenyl group, which is further connected to an ethylbenzenesulfonamide moiety. The presence of the 1,3-dioxane ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-dioxan-2-yl)phenyl]-4-ethylbenzenesulfonamide typically involves the formation of the 1,3-dioxane ring followed by its attachment to the phenyl group and subsequent sulfonamide formation. One common method involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst to form the 1,3-dioxane ring . This intermediate is then reacted with a phenyl group and further functionalized to introduce the ethylbenzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as p-toluenesulfonic acid and solvents like toluene are commonly employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-dioxan-2-yl)phenyl]-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using H2/Ni or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: H2 with a nickel catalyst or LiAlH4 in dry ether.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
N-[3-(1,3-dioxan-2-yl)phenyl]-4-ethylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-dioxan-2-yl)phenyl]-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The 1,3-dioxane ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group may also play a role in binding to active sites of proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
N-[3-(1,3-dioxan-2-yl)phenyl]-4-methoxynaphthalene-1-sulfonamide: Similar structure but with a methoxynaphthalene group.
N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide: Contains a methanesulfonamide group instead of an ethylbenzenesulfonamide.
Uniqueness
N-[3-(1,3-dioxan-2-yl)phenyl]-4-ethylbenzenesulfonamide is unique due to its specific combination of the 1,3-dioxane ring and the ethylbenzenesulfonamide moiety. This combination imparts distinct chemical properties and potential biological activities, making it valuable for various applications .
Properties
Molecular Formula |
C18H21NO4S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[3-(1,3-dioxan-2-yl)phenyl]-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C18H21NO4S/c1-2-14-7-9-17(10-8-14)24(20,21)19-16-6-3-5-15(13-16)18-22-11-4-12-23-18/h3,5-10,13,18-19H,2,4,11-12H2,1H3 |
InChI Key |
LZPYQXPKDARQMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3OCCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diallyl 7-[4-(tert-butyl)phenyl]-9-hydroxy-9-methyl-3-thioxo-1,2,4-triazaspiro[4.5]decane-6,8-dicarboxylate](/img/structure/B11061829.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B11061839.png)

![1-{[2,5-Dimethoxy-4-(piperidinosulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B11061845.png)
![[1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B11061849.png)
![7-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11061857.png)
![6-(5-Bromo-2-fluorophenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061866.png)
![3-(1,3-Benzodioxol-5-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061870.png)
![3-(3,5-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061871.png)
![3-Cyclopropyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061881.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B11061891.png)
![4H-[1,2,4]Triazolo[1,5-a][1,3]benzimidazole, 4-acetyl-](/img/structure/B11061895.png)


